4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves multi-step chemical reactions, starting from basic aromatic sulfonamides and proceeding through various functionalization steps. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide involved a straightforward approach, and its structure was confirmed by X-ray crystallography, highlighting the precision required in synthesizing such complex molecules (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often determined using X-ray crystallography, providing detailed insights into their geometry, bond lengths, and angles. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide revealed a monoclinic space group with specific cell parameters, indicating the importance of structural analysis in understanding the compound's chemical behavior (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in a variety of chemical reactions, including substitutions and cyclizations, which are crucial for their functionalization and application. The reactivity of these compounds towards different reagents illustrates their versatility in chemical synthesis and modification.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined through rigorous experimental procedures, providing essential data for the compound's handling and processing.
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are fundamental to their application in synthesis and material science. Understanding these properties is key to exploiting the compound's full potential in various chemical contexts.
- (Al-Hourani et al., 2016)
- (Rublova et al., 2017)
- (Murugesan et al., 1998)
- (Pişkin et al., 2020)
Scientific Research Applications
Photodynamic Therapy Applications
- A study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups. These compounds showed promising properties for photodynamic therapy applications due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Endothelin Antagonism for Therapeutic Purposes
- Another research focused on biphenylsulfonamide derivatives as endothelin-A (ETA) selective antagonists. Through structural modifications, enhanced binding and functional activity were achieved, showing the therapeutic potential of these compounds in inhibiting the pressor effect caused by endothelin-1 in rats and nonhuman primates, indicating their utility in cardiovascular diseases (Murugesan et al., 1998).
Antimicrobial Activity
- A study synthesized novel benzenesulfonamide derivatives demonstrating interesting antimicrobial activities against a range of bacteria and fungi. The research highlighted the potential of these compounds in developing new antibacterial and antifungal agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Carbonic Anhydrase Inhibition for Therapeutic Applications
- Research on sulfonamides incorporating a thiourea scaffold showed potent inhibitory activity towards carbonic anhydrase isozymes, demonstrating their potential in reducing intraocular pressure in glaucoma treatment. These inhibitors displayed excellent water solubility and prolonged intraocular pressure lowering effects (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Synthesis of Bioactive Compounds
- The synthesis and bioactivity studies of new sulfonamides were explored for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated significant cytotoxic activities and strong inhibition of carbonic anhydrase, highlighting their potential in anti-tumor and therapeutic applications (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
properties
IUPAC Name |
1-(2,3-dimethylcyclohexyl)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c1-15-5-4-6-21(16(15)2)24-22(29)23-17-9-13-20(14-10-17)30(26,27)25-18-7-11-19(28-3)12-8-18/h7-16,21,25H,4-6H2,1-3H3,(H2,23,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJYPWFLDBNJMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,3-dimethylcyclohexyl)carbamothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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